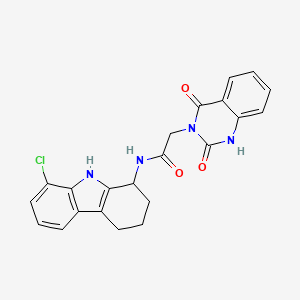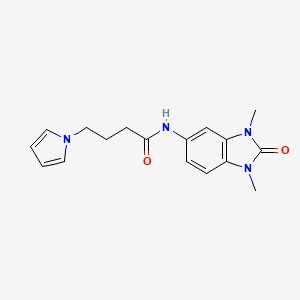![molecular formula C19H21N3O3 B10984320 3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984320.png)
3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of methoxy groups at the 3 and 5 positions on the benzene ring, and a benzimidazole moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at the 3 and 5 positions can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of Benzamide: The final step involves the coupling of the benzimidazole derivative with a benzoyl chloride derivative to form the benzamide structure. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones, oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or other substituted benzimidazole derivatives.
Scientific Research Applications
3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N,N-di(propan-2-yl)benzamide
- 3,5-dimethoxy-N-(prop-2-yn-1-yl)benzamide
- 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
Uniqueness
3,5-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-11(2)18-21-16-6-5-13(9-17(16)22-18)20-19(23)12-7-14(24-3)10-15(8-12)25-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
CPCDBPKFYXBWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10984243.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B10984244.png)
![3-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10984252.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B10984253.png)

![N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10984277.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984282.png)
![1-{3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10984289.png)
![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B10984297.png)
![6-cyclopropyl-N-(2,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984300.png)

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)
![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10984327.png)
